molecular formula C17H19NO2 B14363780 2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide CAS No. 95480-02-7

2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide

Cat. No.: B14363780
CAS No.: 95480-02-7
M. Wt: 269.34 g/mol
InChI Key: LDAGQPJUKHCQOV-UHFFFAOYSA-N
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Description

2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as anti-inflammatory and analgesic agents. This compound is characterized by the presence of a hydroxyl group and a benzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide typically involves the reaction of 2-hydroxybenzoic acid with 4-(2-methylpropyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 2-hydroxy-N-[4-(2-methylpropyl)phenyl]benzoic acid.

    Reduction: Formation of 2-hydroxy-N-[4-(2-methylpropyl)phenyl]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an anti-inflammatory and analgesic agent.

    Medicine: Investigated for its potential use in the treatment of various inflammatory conditions.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide involves its interaction with specific molecular targets in the body. The hydroxyl group and benzamide moiety allow the compound to bind to enzymes and receptors involved in inflammatory pathways. This binding inhibits the activity of these enzymes, leading to a reduction in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyibuprofen: Another benzamide derivative with anti-inflammatory properties.

    2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Used as a photo-initiator in polymer synthesis.

    2-Hydroxy-2-methyl-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one: Used in the synthesis of hydrophobic polyurethane sponges.

Uniqueness

2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and a benzamide moiety makes it particularly effective in binding to molecular targets involved in inflammation.

Properties

CAS No.

95480-02-7

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide

InChI

InChI=1S/C17H19NO2/c1-12(2)11-13-7-9-14(10-8-13)18-17(20)15-5-3-4-6-16(15)19/h3-10,12,19H,11H2,1-2H3,(H,18,20)

InChI Key

LDAGQPJUKHCQOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

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